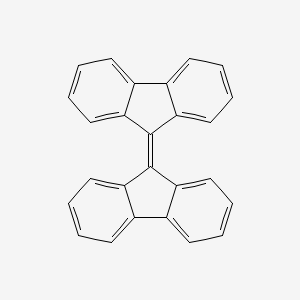

9,9'-Bifluorenylidene

Description

Significance of π-Conjugated Systems in Organic Electronics and Photonics Research

π-conjugated systems are a cornerstone of modern organic electronics and photonics, forming the active components in a wide array of devices. springernature.comnih.govacs.org These systems are characterized by alternating single and double bonds, which results in the delocalization of π-electrons along the polymer backbone or molecular structure. springernature.comnih.gov This delocalization is the source of their unique and highly tunable electronic and optical properties. springernature.comnih.gov Unlike their rigid inorganic counterparts, these organic materials offer advantages such as mechanical flexibility, low-cost fabrication through solution processing, and the ability to fine-tune their properties through precise chemical synthesis. springernature.commdpi.com

The electronic properties of π-conjugated materials, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be meticulously engineered. nih.gov This is achieved by strategies like modifying the polymer backbone, introducing electron-donating or electron-withdrawing side chains, or creating donor-acceptor architectures. springernature.comnih.gov Such control is crucial for optimizing performance in applications like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. springernature.commdpi.com The ability to manipulate the chemical structure allows researchers to control charge carrier mobility, optical absorption and emission spectra, and charge separation efficiency, making π-conjugated systems a versatile platform for next-generation electronic and photonic technologies. springernature.comacs.org

Overview of Fluorene (B118485) Derivatives as Building Blocks

Among the vast library of π-conjugated structures, fluorene and its derivatives have emerged as exceptionally popular and versatile building blocks for advanced materials. ontosight.airesearchgate.net The fluorene molecule consists of a planar biphenyl (B1667301) unit bridged by a methylene (B1212753) group, creating a rigid and highly fluorescent core. researchgate.net This inherent structure provides a high degree of conjugation and favorable orbital overlap. researchgate.net A key feature of fluorene is the C-9 position, the methylene bridge, which can be readily functionalized with various substituents without significantly distorting the planar, conjugated system of the fluorene backbone. This allows for the tuning of solubility, solid-state packing, and electronic properties.

Fluorene derivatives are integral to a multitude of optoelectronic applications. researchgate.net They are used in the development of materials for OFETs, fluorescent and phosphorescent OLEDs, and organic lasers. researchgate.netnih.gov For instance, attaching different functional groups at the 9-position can prevent aggregation-caused quenching in the solid state, a common problem in emissive materials. Furthermore, fluorene units can be polymerized to create high-performance polymers or incorporated into larger, complex molecules for applications ranging from photocatalysts to nonvolatile memory devices. researchgate.net The chemical stability and synthetic accessibility of the fluorene scaffold make it a fundamental component in the design of new functional organic materials. ontosight.aiossila.com

Historical Context and Evolution of 9,9'-Bifluorenylidene Research

This compound (9,9'-BF) is a unique derivative of fluorene, characterized by two fluorene units connected by a central carbon-carbon double bond (an exocyclic C=C bond) at the 9-position. acs.orgresearchgate.net This structure results in a sterically crowded and non-planar, twisted π-system. The synthesis of such overcrowded alkenes has historically been a significant challenge in organic chemistry. Early methods for creating the central double bond often resulted in low yields due to the high steric hindrance. mdpi.com

The evolution of this compound research has been driven by advancements in synthetic chemistry and a growing interest in its unique properties for materials science. mdpi.com Reductive coupling reactions, often employing reagents like Lawesson's reagent or triethyl phosphite (B83602) from a fluorenone precursor, became a more common method for its synthesis. researchgate.netresearchgate.netccspublishing.org.cn More recently, sophisticated catalytic methods, such as Pd-catalyzed tandem reactions involving Suzuki polymerization and Heck cyclization, have been developed to create complex, ladder-type polymers based on the 9,9'-BF scaffold. mdpi.comacs.org

Initially explored for its interesting structural and spectroscopic properties, research has increasingly focused on harnessing 9,9'-BF as a functional unit in electronic materials. mdpi.com Its twisted structure and electron-accepting capabilities have made it a candidate for non-fullerene acceptors in organic solar cells. mdpi.comrsc.org The twelve different sites available for functionalization on the 9,9'-BF core offer vast possibilities for tuning its electronic and physical properties. mdpi.com Current research explores its use in hole-transporting materials for perovskite solar cells, as a building block for porous polymers, and as a molecular switch, demonstrating its journey from a synthetic curiosity to a versatile component in advanced materials. mdpi.comresearchgate.netrsc.orgrsc.org

Data Table

| Milestone Category | Description | Key Findings/Methods | Year/Period |

| Early Synthesis | Development of methods to overcome steric hindrance in forming the central C=C bond. | Reductive coupling of fluorenone derivatives using reagents like Lawesson's reagent or low-valent titanium (McMurry reaction). researchgate.netccspublishing.org.cn | Late 20th Century |

| Advanced Synthesis | Creation of complex, extended structures based on the 9,9'-BF core. | Development of Pd-catalyzed tandem reactions (Suzuki/Heck) to synthesize ladder-type polymers and oligomers. mdpi.comacs.org | 2022-2023 |

| Material Application | Use of 9,9'-BF as a core component in electronic devices. | Employed as a non-fullerene acceptor in organic photovoltaics and as a hole-transporting material in perovskite solar cells. researchgate.netmdpi.com | 2019-Present |

| Property Tuning | Functionalization of the 9,9'-BF scaffold to modify its characteristics. | Introduction of various substituents at the bay-regions (4, 5, 4', 5' positions) to twist the molecular structure and alter optical and electrochemical properties. researchgate.net | 2019+ |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-fluoren-9-ylidenefluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMYRXGXUBZAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225567 | |

| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746-47-4 | |

| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000746474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Bifluorenylidene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9'-Bifluorenylidene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 9,9 Bifluorenylidene and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches typically involve the reductive dimerization of fluorenone or its derivatives. These methods are often straightforward and provide a direct route to the target bifluorenylidene scaffold.

Reductive Dimerization of Fluorenone Derivatives

Reductive dimerization is a classical and widely employed method for the synthesis of 9,9'-bifluorenylidene. This approach involves the deoxygenative coupling of two fluorenone molecules using various reagents.

Triethyl phosphite (B83602) has been utilized as a reagent for the reductive dimerization of specific fluorenone derivatives. Notably, the synthesis of bay-brominated this compound has been achieved through this method. The reaction of 4,5-dibromofluorenone with triethyl phosphite at elevated temperatures yields the corresponding 4,5,4',5'-tetrabromo-9,9'-bifluorenylidene. oup.com However, this method is not universally efficient for all fluorenone substrates. For instance, the reaction of unsubstituted fluorenone with triethyl phosphite under similar conditions produces only a trace amount of this compound, with the major product being spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one. oup.com

Table 1: Triethyl Phosphite Mediated Dimerization of Fluorenone Derivatives

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 4,5-Dibromofluorenone | 4,5,4',5'-Tetrabromo-9,9'-bifluorenylidene | 24% | oup.com |

Lawesson's reagent is another effective reagent for the reductive dimerization of fluorenone. A particularly efficient method involves a microwave-assisted, one-pot, solventless synthesis. This approach provides this compound in a high yield of 84% from two equivalents of fluorenone in less than three minutes. missouristate.edu This method is noted for its efficiency and environmentally friendly conditions. organic-chemistry.org The general mechanism of Lawesson's reagent involves the thionation of the carbonyl group, followed by a sulfur extrusion process to form the double bond. organic-chemistry.orgnih.gov

Tandem Reactions for Advanced Structures

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient strategy for the synthesis of complex this compound-based architectures, such as ladder-type polymers and oligomers. These methods often employ palladium catalysis to achieve sequential C-C bond formations.

A powerful one-pot tandem strategy combining Suzuki polymerization and intramolecular Heck cyclization has been developed for the synthesis of ladder-type this compound-based conjugated polymers and oligomers. In this process, a Suzuki polymerization reaction occurs first, followed by an intramolecular Heck cyclization, both catalyzed by the same palladium catalyst, such as Pd(PPh₃)₄. The introduction of an iodine atom in the monomer design is crucial for controlling the sequential bond-forming process and preventing competitive side reactions. This strategy has been successfully applied to synthesize fully conjugated ladder-type overcrowded this compound-based compounds in high yields.

Table 2: Synthesis of Ladder-Type this compound Derivatives via Tandem Suzuki/Heck Reaction

| Product | Yield | Reference |

|---|---|---|

| Ladder-type this compound-based conjugated polymer (LCPs2) | Mₙ = 9700 g/mol |

A novel and efficient method for the synthesis of this compound derivatives involves a palladium-catalyzed alkyne-directed dual C-H activation of bis-biaryl alkynes. This intramolecular arene/alkyne annulation proceeds in high yields and demonstrates compatibility with a wide range of functional groups. The key to this transformation is the specific combination of a PdCl₂ catalyst, a MnO₂ oxidant, and a PivOH additive. Mechanistic studies suggest that the reaction proceeds through an unusual dual C-H activation followed by annulation with the alkyne.

Table 3: Pd-Catalyzed Dual C-H Activation for Synthesis of this compound Derivatives

| Catalyst | Oxidant | Additive | Key Feature | Yields | Reference |

|---|

Synthesis of Substituted this compound Derivatives

The versatile framework of this compound allows for a wide range of synthetic modifications, enabling the fine-tuning of its electronic and photophysical properties. These modifications can be broadly categorized into functionalization at the bay-region, peripheral positions, and the synthesis of more complex architectures such as ladder-type and cyclic dimers.

Bay-Functionalization Strategies

Functionalization at the 4,5-positions, known as the bay-region, of the this compound core has been a significant area of research. A key strategy involves the synthesis of a bay-brominated precursor, which can then undergo further transformations.

One effective method for the synthesis of bay-brominated this compound is the reductive dimerization of 4,5-dibromofluorenone using triethyl phosphite. oup.comresearchgate.net This reaction provides a valuable precursor, 4,5,4',5'-tetrabromo-9,9'-bifluorenylidene, for subsequent functionalization. oup.com

The bromo groups in the bay-region are amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. This allows for the introduction of a variety of aryl groups. For instance, treatment of 4,5,4',5'-tetrabromo-9,9'-bifluorenylidene with arylboronic acids in the presence of a palladium catalyst, such as Pd2(dba)3•CHCl3, and a suitable ligand, like SPhos, affords the corresponding tetra-arylated derivatives. oup.com This approach has been successfully employed to introduce tolyl, 4-dimethylaminophenyl, and 3,5-di-tert-butylphenyl groups at the bay positions. oup.com

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 4,5-dibromofluorenone | Triethyl phosphite, 175 °C | 4,5,4',5'-tetrabromo-9,9'-bifluorenylidene | 24 |

| 4,5,4',5'-tetrabromo-9,9'-bifluorenylidene | p-tolylboronic acid, Pd2(dba)3•CHCl3, SPhos | 4,5,4',5'-tetra(p-tolyl)-9,9'-bifluorenylidene | 55 |

| 4,5,4',5'-tetrabromo-9,9'-bifluorenylidene | 4-dimethylaminophenylboronic acid, Pd2(dba)3•CHCl3, SPhos | 4,5,4',5'-tetra(4-dimethylaminophenyl)-9,9'-bifluorenylidene | - |

| 4,5,4',5'-tetrabromo-9,9'-bifluorenylidene | 3,5-di-tert-butylphenylboronic acid, Pd2(dba)3•CHCl3, SPhos | 4,5,4',5'-tetra(3,5-di-tert-butylphenyl)-9,9'-bifluorenylidene | - |

Peripheral Functionalization for Tunable Properties

Functionalization at the peripheral positions (1,2,3,6,7,8-positions) of the this compound skeleton offers another powerful tool for tuning its properties. Various substituents and fused rings have been introduced at these positions to modulate the electronic and optical characteristics of the molecule. oup.com

The introduction of substituents at the 1,1'-positions, which are located in the inner space of the this compound framework, significantly impacts the degree of twisting of the central C=C double bond. researchgate.net Due to steric hindrance between the two fluorene (B118485) units, the parent this compound adopts a twisted conformation. oup.com Introducing methyl groups at the 1,1'-positions increases this twist angle. researchgate.net For instance, single-crystal X-ray analysis and theoretical calculations have shown that the dihedral angle between the two fluorene π-planes in 1,1'-dimethyl-substituted this compound is 56°, which is larger than that of the unsubstituted (42°) and 1-methyl-substituted (50°) derivatives. researchgate.net

Functionalization at the 2,2',7,7'-positions has also been explored to develop non-fullerene electron acceptors for organic solar cells. For example, 2,2',7,7'-tetra(9,9-diethyl-9H-fluorene)-9,9'-bifluorenylidene (TFBF) was synthesized from 2,7-di(9,9-diethyl-9H-fluorene)-9H-fluoren-9-one via a reductive dimerization using Lawesson's reagent. researchgate.net This derivative exhibits good solubility in common organic solvents. researchgate.net

A design strategy involving orthogonal functionalization at the 12,12'-positions (conductance channel) and the 3,3'-positions (injection/delocalization channel) has been proposed to modulate electronic properties and processes within the molecule. researchgate.net This approach allows for the targeted tuning of properties relevant to single-molecule conductance. researchgate.net

| Functionalization Position | Substituent | Effect on Properties |

| 1,1'-positions | Methyl | Increased twist angle of the central C=C double bond |

| 2,2',7,7'-positions | 9,9-diethyl-9H-fluorene | Enhanced solubility, suitable as a non-fullerene electron acceptor |

| 12,12'- and 3,3'-positions | Orthogonal functionalization | Modulation of single-molecule conductance |

Synthesis of Ladder-Type and Cyclic Dimers

To create more complex and rigid architectures with enhanced electronic communication between the this compound units, ladder-type and cyclic dimers have been synthesized.

An efficient synthetic method has been developed to achieve a π-bridged this compound ladder dimer (BBF). rsc.org In this ladder-type structure, the this compound subunits are connected in a way that allows all of them to contribute to the frontier orbitals, resulting in good electron acceptability. rsc.org The photophysical and electrochemical properties of this ladder-type dimer are significantly different from its macrocyclic counterpart. rsc.org

A helically-twisted ladder-shaped this compound cyclic dimer (CBF) has also been synthesized, where two this compound units are directly connected by two covalent bonds. rsc.org This ladder-type connection facilitates electronic interaction between the two units upon redox processes. rsc.org The synthesis of such cyclic dimers can be achieved through intramolecular cyclization reactions. beilstein-journals.orgresearchgate.net The synthesis of optically active folded cyclic dimers has been reported, where enantiopure ribbon-shaped compounds based on planar chiral tetrasubstituted [2.2]paracyclophane were used as chiral monomers. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing synthetic routes and controlling product distribution. Both computational and kinetic studies have provided valuable insights into these processes.

Computational Studies on Reaction Pathways

Computational studies, often employing density functional theory (DFT), are powerful tools for elucidating reaction pathways and understanding the electronic structure of reactants, intermediates, and products. nih.gov While specific computational studies on the reaction pathways of this compound formation are not extensively detailed in the provided search results, analogous studies on related systems provide a framework for understanding these mechanisms. For instance, computational investigations into the formation of dibenzofuran (B1670420) from fluorene and 9-fluorenone (B1672902) have been conducted, which can offer insights into the reactivity of the fluorene core. mdpi.commdpi.com

DFT calculations have been used to investigate the effect of functionalization on the electronic and optical properties of fluorene derivatives. chemrxiv.org Such studies can help in understanding how substituents influence the reactivity of the fluorene precursors and the stability of the resulting this compound derivatives. For example, the introduction of tolyl groups at the bay-region of this compound raises the HOMO level, which is consistent with observed redox behavior. oup.com The stabilization of the LUMO level in the bromo-substituted derivative is attributed to the inductive effect of the bromo groups. oup.com

Kinetic Analyses of Formation Reactions

Kinetic studies have provided detailed mechanistic information on the formation of bifluorenylidene from various precursors, particularly in basic media. The reaction of 9-bromo-9,9'-bifluorenyl in a t-butyl alcohol solution containing a base, such as hydroxide, methoxide, t-butoxide, or piperidine, proceeds via an E2 elimination to form bifluorenylidene. rsc.org

The formation of bifluorenylidene from 2-substituted 9-halogenofluorenes in t-butyl alcohol has also been investigated. rsc.org The reaction kinetics are dependent on the base used. With benzyltrimethylammonium (B79724) hydroxide, the reaction rate is proportional to the square of the 9-bromofluorene (B49992) concentration. rsc.org However, with sodium or potassium t-butoxide, a first-order dependence on the concentration of the 2-substituted 9-halogenofluorene is sometimes observed. rsc.org This change in kinetic order is promoted by electron-attracting 2-substituents, the presence of dipolar aprotic additives like dimethyl sulfoxide, and having bromine as the leaving group instead of chlorine. rsc.org

For the first-order reactions, the rate-limiting step is the dissociation of a rapidly formed ion pair consisting of a 9-halogenofluorenyl anion and an alkali-metal cation. rsc.org The resulting paired and unpaired carbanions then displace the halide ion from the starting material, leading to the bifluorenylidene after a subsequent elimination step. rsc.org When these bimolecular displacement reactions are rate-determining, second-order kinetics are observed. rsc.org

Kinetic studies on the reduction of this compound by sodium isopropoxide in isopropyl alcohol have also been conducted. water-solutions.jp

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, offering detailed information about its structure and dynamic behavior in solution and the solid state.

Variable-temperature (VT) NMR spectroscopy is instrumental in studying the dynamic processes of molecules, such as conformational changes and isomerization. In the case of highly twisted alkenes like 9,9'-Bifluorenylidene and its derivatives, VT ¹H NMR is employed to investigate the rotational energy barrier around the central C=C double bond.

At room temperature, derivatives of this compound can exhibit well-resolved resonances in their ¹H and ¹³C NMR spectra. However, thermal treatments can lead to progressive broadening of the spectral lines. This line broadening is indicative of dynamic exchange processes occurring at a rate comparable to the NMR timescale. For these twisted molecules, the broadening is often attributed to a small singlet-triplet energy gap (ΔEST). As the temperature is varied, the rate of isomerization between different conformations changes, which is reflected in the NMR spectrum. By analyzing the coalescence of signals and performing lineshape analysis, it is possible to determine the Gibbs free energy of activation (ΔG‡rot) for the rotational process. Some highly twisted alkenes have been found to have ΔG‡rot values exceeding 28 kcal/mol.

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons. The ¹³C NMR spectrum complements this information by providing the chemical shifts for each unique carbon atom in the structure, including the characteristic signal for the sp²-hybridized carbons of the central double bond.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) |

|---|---|---|

| ¹H | 8.41 | d, J = 7.6 |

| 7.72 | d, J = 7.2 | |

| 7.35 | dd, J = 7.2, 7.2 | |

| 7.23 | dd, J = 7.6, 7.6 | |

| ¹³C | 141.1 | |

| 140.8 | ||

| 138.1 | ||

| 129.0 | ||

| 126.7 | ||

| 126.5 | ||

| 119.7 |

Data sourced from supporting information of a study on the Pd-Catalyzed Synthesis of this compound Derivatives.

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the structure and dynamics of polymers in their solid form, where solution NMR is not applicable. For polymers incorporating the this compound moiety, such as certain covalent organic frameworks (COFs), ssNMR provides insights into the local environment and connectivity of the constituent units within the bulk material. Techniques like magic-angle-spinning (MAS) are employed to average out anisotropic interactions, leading to higher resolution spectra. For bifluorenylidene-based COFs, ssNMR can be used to confirm the formation of the desired polymeric framework by identifying the characteristic resonances of the bifluorenylidene core and the linker units. The information obtained from ssNMR is complementary to that from powder X-ray diffraction, helping to build a comprehensive picture of the structure of these porous materials.

Mass Spectrometry (MS)

Mass spectrometry of this compound (C₂₆H₁₆) provides critical information for confirming its molecular weight and elucidating its structure. nist.gov In electron ionization (EI) mass spectrometry, the compound's molecular formula is C₂₆H₁₆, corresponding to a molecular weight of approximately 328.4 g/mol . nist.gov The mass spectrum is characterized by a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 328, which is typically the base peak, indicating the high stability of the molecular structure.

The fragmentation pattern of this compound under EI conditions is relatively simple due to the stability of its fused aromatic ring system. The primary fragmentation pathways involve the loss of hydrogen atoms and skeletal rearrangements, though these are often minor compared to the intense molecular ion peak. The high-resolution mass spectrometry (HRMS) data can precisely confirm the elemental composition, further substantiating the identity of the compound.

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Description | m/z Value |

|---|---|---|

| Molecular Formula | C₂₆H₁₆ | N/A |

| Molecular Weight | 328.4052 | N/A |

| Molecular Ion Peak (M⁺) | The most abundant ion, representing the intact molecule. | 328 |

Data sourced from the NIST WebBook. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within the this compound molecule. The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com The IR spectrum of this compound is dominated by absorptions corresponding to its aromatic and olefinic components.

Key characteristic absorption bands include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹. These peaks are due to the stretching vibrations of the C-H bonds on the fluorenyl rings.

C=C Stretching (Aromatic): Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C=C Stretching (Olefinic): The central exocyclic double bond (C=C) of the bifluorenylidene structure gives rise to a characteristic stretching vibration. This peak is expected in the 1680-1640 cm⁻¹ range, though its intensity can vary.

C-H Out-of-Plane Bending: The region between 900 cm⁻¹ and 675 cm⁻¹ shows strong absorptions resulting from the out-of-plane bending of the aromatic C-H bonds. The specific positions of these bands can provide information about the substitution pattern of the aromatic rings.

The absence of significant peaks in other regions, such as the O-H or N-H stretching regions (above 3200 cm⁻¹), confirms the purity of the hydrocarbon structure.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic |

| 1680–1640 | C=C Stretch | Olefinic (Alkene) |

| 1600–1450 | C=C Stretch | Aromatic |

Conformational Dynamics and Isomerization Processes

Steric Repulsion and Twisted Conformations

The defining structural feature of 9,9'-Bifluorenylidene is its non-planar, twisted conformation. This deviation from planarity arises from significant steric repulsion between the hydrogen atoms located at the 1, 8, 1', and 8' positions of the two fluorene (B118485) moieties. ru.nl This steric hindrance forces the two halves of the molecule to twist with respect to each other around the central carbon-carbon double bond.

The degree of this twist is characterized by the dihedral angle between the two fluorene planes. For the parent, unsubstituted this compound, this angle has been determined to be approximately 42 degrees. nih.gov This inherent twisting is a direct consequence of the molecule adopting a conformation that minimizes the steric strain, even at the cost of reduced π-orbital overlap across the central double bond. The introduction of substituents, particularly at the sterically crowded 1 and 1' positions, can further exacerbate this repulsion and lead to even larger twisting angles. nih.gov

E/Z Isomerization Mechanisms

The central double bond in this compound allows for the existence of E and Z isomers when the substitution pattern on the fluorene rings breaks the molecule's symmetry. The interconversion between these isomers can be triggered by various stimuli, each proceeding through distinct mechanistic pathways.

The E/Z isomerization of certain this compound derivatives can be efficiently catalyzed by the presence of a base. researchgate.netnih.gov This has been notably demonstrated for 2,2′-diacyl-9,9′-bifluorenylidenes. researchgate.netnih.gov In these systems, the isomerization is facile and exhibits a remarkable dependence on the nature of the acyl substituent. researchgate.netnih.gov

Research has shown that when the acyl group has a short alkyl chain, such as an acetyl group, the more stable isomer is the E-isomer. researchgate.netnih.gov Conversely, when a long alkyl chain, like a stearoyl group, is present, the Z-isomer is predominantly formed. researchgate.netnih.gov This stereoselectivity is attributed to the interplay of steric effects and potential intramolecular interactions between the long acyl chains in the Z configuration. The presence of the carbonyl group directly attached to the fluorene ring system is crucial for this base-catalyzed stereoselectivity. nih.gov

Thermal energy can also induce E/Z isomerization in this compound derivatives. Studies on 2,2′-diacyl-9,9′-bifluorenylidenes have indicated that thermal treatment leads to an equilibrium mixture containing roughly equal amounts of the E and Z isomers. researchgate.net This outcome suggests that the thermal isomerization pathway is mechanistically distinct from the base-catalyzed route, which often results in a strong preference for one isomer over the other. researchgate.net The thermal process likely proceeds through a transition state that is accessible to both isomers and does not exhibit the same stereochemical biases as the base-catalyzed mechanism. While the qualitative aspects of thermal isomerization are recognized, specific activation energy barriers for the parent this compound are not extensively documented in the available literature.

This compound exhibits fascinating photophysical behavior, including ultrafast photoisomerization dynamics. nih.gov Upon photoexcitation, the molecule undergoes an extremely rapid fluorescence decay, occurring on a sub-100 femtosecond timescale. nih.gov This rapid decay is notably independent of the viscosity of the surrounding solvent, which strongly suggests that the initial relaxation process does not involve large-scale, solvent-hindered molecular motions. nih.gov

The ultrafast decay populates a non-fluorescent, dark excited state. nih.gov This dark state has a lifetime of approximately 6 picoseconds before it decays to a vibrationally excited ("hot") ground state. nih.gov The molecule then cools to its initial ground state conformation within about 20 picoseconds. nih.gov This entire photocycle is completed on a very short timescale without the formation of any long-lived metastable intermediates. While the dynamics of this process have been characterized, the specific quantum yield of photoisomerization for this compound is not well-established.

Enantiomerization and Conformational Inversions

The twisted, non-planar structure of this compound makes it an axially chiral molecule, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers (P and M helicity). However, for the parent compound, the energy barrier to interconversion between these enantiomers—a process known as enantiomerization or racemization—is low. researchgate.net This results in rapid interconversion at room temperature, making the separation of enantiomers challenging.

For more complex derivatives, such as a helically-twisted ladder-shaped cyclic dimer of this compound, this rapid interconversion of enantiomers in solution has also been observed, indicating that the fundamental dynamic process of conformational inversion persists in larger, more structured systems. nih.govrsc.org

Influence of Substituents on Twisting Angles and Isomerization Barriers

Substituents on the fluorene rings can have a profound impact on the conformational dynamics and isomerization processes of this compound. The position and size of the substituents can alter both the ground-state geometry and the energy barriers for isomerization.

As previously mentioned, substituents at the 1 and 1' positions can significantly increase the steric strain, leading to a larger dihedral angle between the fluorene planes. nih.gov This increased twisting can, in turn, influence the facility of isomerization. For instance, variable-temperature NMR studies have shown that a 1,1′-dimethyl-substituted this compound, with its larger twist angle, facilitates the cis-trans isomerization process. nih.gov

The electronic nature of substituents can also play a role. In the case of base-catalyzed isomerization of 2,2'-diacyl derivatives, the length of the acyl chain dictates the preferred isomer. researchgate.netnih.gov This highlights how distal substituent modifications can influence the delicate balance of forces governing the isomerization pathway.

Below is a data table summarizing the effect of methyl substituents at the 1 and 1' positions on the dihedral angle of this compound.

| Compound | Substituent(s) | Dihedral Angle Between Fluorene Planes (°) |

| This compound | None | 42 |

| 1-Methyl-9,9'-bifluorenylidene | 1-CH₃ | 50 |

| 1,1'-Dimethyl-9,9'-bifluorenylidene | 1,1'-(CH₃)₂ | 56 |

This table is based on data from single crystal X-ray structural analysis and theoretical calculations. nih.gov

Electronic Structure and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to investigate the structural and electronic characteristics of BFN and its derivatives. These computational studies provide deep insights into the molecule's geometry, orbital energies, and excited-state dynamics, which are crucial for understanding its function as a non-fullerene acceptor in organic photovoltaics and as a potential candidate for singlet fission materials. researchgate.net

A key structural feature of 9,9'-Bifluorenylidene is the significant twisting of the two fluorene (B118485) moieties relative to each other. This deviation from planarity arises from the steric repulsion between the hydrogen atoms at the 1, 8, 1', and 8' positions. rsc.org DFT calculations have been instrumental in quantifying this distortion.

The calculated dihedral angle between the two fluorene planes in the pristine BFN molecule varies slightly depending on the computational methodology, with reported values of 31° and 42°. rsc.orgrsc.org Further theoretical and experimental studies on substituted BFN derivatives have demonstrated that the introduction of substituents can systematically increase this twisting. For instance, single crystal X-ray analysis and theoretical calculations revealed that a 1-methyl-substituted BFN has a dihedral angle of 50°, which increases to 56° for a 1,1'-dimethyl-substituted derivative. rsc.org This tunability of the dihedral angle is a critical factor in controlling the electronic properties of BFN derivatives.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| This compound (BFN) | 31 | rsc.org |

| This compound (BFN) | 42 | rsc.org |

| 1-Methyl-9,9'-Bifluorenylidene | 50 | rsc.org |

| 1,1'-Dimethyl-9,9'-Bifluorenylidene | 56 | rsc.org |

The twisted geometry of the central carbon-carbon double bond in BFN has a profound impact on its electronic structure in both the ground and excited states. rsc.org Theoretical calculations have shown that the electronic structures of substituted BFN derivatives in their excited states are considerably different from that of the pristine molecule. rsc.org

Ultrafast fluorescence and transient IR measurements, in conjunction with quantum chemical calculations, have been used to characterize the excited-state properties and photokinetics of BFN. researchgate.netsemanticscholar.org These studies reveal an ultrafast fluorescence decay (sub-100 fs) that populates a "dark" state with distinct vibrational and electronic spectra. researchgate.netsemanticscholar.org This dark state subsequently decays on a picosecond timescale back to the ground state. researchgate.net The insensitivity of these decay times to solvent viscosity suggests that large-scale structural changes are not the primary relaxation pathway. researchgate.netsemanticscholar.org Time-dependent DFT (TD-DFT) is a widely used method for studying the electronic excited states of molecules. uci.eduresearchgate.net

Frontier molecular orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orglibretexts.org In the context of BFN, theoretical calculations have been employed to determine the energies and spatial distributions of these key orbitals.

For a ladder-type dimer of BFN, theoretical calculations indicate that all this compound subunits contribute to its frontier orbitals, which is a key factor in its good electron acceptability. researchgate.net The energies of the HOMO and LUMO are critical in determining the potential of BFN derivatives as non-fullerene acceptors in organic solar cells. The HOMO-LUMO gap is a crucial parameter that influences the optical and electronic properties of the material. nih.gov

Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon that could significantly enhance the efficiency of solar cells. nih.govmpg.de this compound and its derivatives have emerged as promising candidates for singlet fission materials. researchgate.net

DFT calculations play a crucial role in predicting the singlet fission potential of these molecules. A key energetic requirement for singlet fission is that the energy of the first excited singlet state (S1) is approximately twice the energy of the first triplet state (T1), i.e., E(S1) ≥ 2 * E(T1). DFT calculations have shown that the twisted structure of BFN, resulting from steric hindrance, lowers the T1 energy level to approximately half that of the S1 level, thereby satisfying this condition. rsc.org This theoretical prediction underscores the importance of the non-planar geometry of BFN in enabling its potential for singlet fission applications.

Semiempirical Methods (e.g., PM3) for Conformational Space Analysis

While DFT provides high accuracy, its computational cost can be significant for exploring the vast conformational space of flexible molecules. Semiempirical methods, such as PM3 (Parametrized Model 3), offer a computationally less demanding alternative for initial conformational analysis. These methods can be used to efficiently map out the potential energy surface and identify low-energy conformers, which can then be subjected to more rigorous DFT calculations for refinement of their geometries and electronic properties. semanticscholar.org

Quantum Chemical Calculations in Photophysics

Quantum chemical calculations are indispensable for a detailed understanding of the photophysical processes in this compound. These calculations provide insights that complement experimental techniques like transient absorption and emission studies. semanticscholar.org

For instance, in a ladder-shaped BFN cyclic dimer, quantum chemical calculations confirmed that the two BFN units electronically interact upon redox processes, leading to stepwise changes in the structure during oxidation and reduction. researchgate.net Furthermore, TD-DFT calculations have been successfully used to predict the energies of the lowest singlet and triplet excited states, which are crucial for understanding the photophysical behavior of these molecules. semanticscholar.org In studies of related fluorene derivatives, TD-DFT calculations have been shown to support the interpretation of UV-vis absorption and emission spectra, helping to elucidate the pathways for populating and deactivating excited states. scilit.com

Excited State Dynamics and Photophysical Processes

Ultrafast Fluorescence Spectroscopy

Ultrafast fluorescence spectroscopy has been a key technique in characterizing the initial events following photoexcitation of 9,9'-Bifluorenylidene. semanticscholar.org Studies have revealed that the fluorescence decay of this molecule is exceptionally fast, occurring on a sub-100 femtosecond timescale. semanticscholar.orgresearchgate.netnih.gov This rapid decay indicates that the initially populated excited state is very short-lived, suggesting the presence of efficient non-radiative decay channels that quickly depopulate this state. The swiftness of this process is a notable characteristic of this compound's photophysics. semanticscholar.org

Transient Infrared Measurements

To complement fluorescence studies and to probe the structural dynamics of the molecule in its excited state, transient infrared (IR) spectroscopy has been utilized. semanticscholar.org This technique allows for the monitoring of changes in the vibrational modes of the molecule as it evolves through different electronic states. For this compound, transient IR measurements have been instrumental in identifying the spectral signatures of the states that are populated following the initial ultrafast fluorescence decay. semanticscholar.orgresearchgate.net These measurements have provided evidence for the formation of a "dark state," which possesses distinct vibrational and electronic spectra compared to the ground state. semanticscholar.orgresearchgate.net

Relaxation Pathways and Time Constants

The combination of ultrafast fluorescence and transient IR spectroscopy has enabled the mapping of the relaxation pathways of photoexcited this compound and the determination of the associated time constants. semanticscholar.orgresearchgate.netnih.gov The photocycle can be summarized as follows:

Initial Excitation and Ultrafast Decay: Upon absorption of a photon, the molecule is promoted to an excited state. This state undergoes an extremely rapid, sub-100 fs decay. semanticscholar.org

Population of a Dark State: The ultrafast decay primarily populates a dark state. semanticscholar.orgresearchgate.net

Decay to a Hot Ground State: This dark state is itself transient, decaying with a time constant of approximately 6 picoseconds (ps) to a vibrationally excited, or "hot," ground state. semanticscholar.orgresearchgate.netnih.gov

Return to the Initial State: The hot ground state then cools and returns to the initial, equilibrated ground state with a time constant of about 20 ps. semanticscholar.orgresearchgate.netnih.gov

Throughout this photocycle, no metastable intermediate structures have been resolved after the population of the initial dark state. semanticscholar.org

| Process | Time Constant | Description |

|---|---|---|

| Fluorescence Decay | < 100 fs | Initial rapid decay of the photoexcited state. |

| Dark State Decay | ~6 ps | Decay of the dark state to a hot ground state. |

| Ground State Cooling | ~20 ps | Relaxation of the hot ground state to the initial state. |

Role of Dark States in Excited State Dynamics

The concept of a "dark state," a state that does not readily emit light, is central to understanding the photophysics of this compound. semanticscholar.orgresearchgate.net The ultrafast decay of fluorescence is a direct consequence of the efficient population of such a state. semanticscholar.org This dark state is characterized by unique vibrational and electronic spectra, as observed in transient IR measurements. semanticscholar.orgresearchgate.net The population of this dark state is a key step in the relaxation pathway, acting as an intermediate in the dissipation of the absorbed light energy before the molecule returns to its ground state. semanticscholar.org The existence and properties of this dark state are crucial for explaining the low fluorescence quantum yield of this compound.

Viscosity Independence of Photokinetics

A remarkable feature of the excited state dynamics of this compound is that the decay times are largely independent of the viscosity of the surrounding solvent. semanticscholar.orgresearchgate.netnih.gov Typically, for molecules that undergo significant structural changes, such as large-scale twisting or rotation in their excited state, the rates of these processes are sensitive to the viscosity of the medium. The observation that the sub-100 fs fluorescence decay and the subsequent 6 ps and 20 ps decay constants are insensitive to viscosity suggests that large-scale structural rearrangements are not the primary mode of relaxation for this compound. semanticscholar.orgresearchgate.net This points towards a relaxation mechanism that is more localized and does not involve significant conformational changes that would be hindered by a viscous environment.

Fluorescence Quenching Studies

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance. nih.gov This can occur through various molecular interactions, including energy transfer, formation of ground-state complexes, and collisional quenching. nih.gov For this compound, its inherently rapid non-radiative decay pathways, particularly the efficient population of a dark state, act as a potent intramolecular quenching mechanism. semanticscholar.orgresearchgate.net

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a fundamental technique used to investigate the electrochemical behavior of 9,9'-Bifluorenylidene. While detailed graphical representations of the cyclic voltammogram for the parent this compound are available in the scientific literature, a textual description reveals key features. researchgate.net Typically, the voltammogram displays characteristic oxidation and reduction peaks that provide insights into the electron transfer processes.

Studies on derivatives of this compound show both oxidation and reduction peaks. For instance, derivatives with electron-rich thiomethyl paths exhibit oxidation peaks, while the electron-deficient open-shell and quinoidal groups are associated with reduction processes. nih.gov The specific potentials at which these peaks occur, their separation, and their reversibility are crucial parameters determined from CV studies.

Oxidation and Reduction Potentials

The oxidation and reduction potentials of this compound and its derivatives are critical indicators of their electron-donating and electron-accepting capabilities. For some this compound derivatives, the first reduction process is observed at potentials around -1.44 V to -1.55 V, a behavior attributed to the reduction of the core this compound structure. researchgate.net

The electrochemical properties of spiro-bifluorene compounds, which share structural similarities, show irreversible oxidation waves between 1.7 to 1.9 V (vs. Ag/AgCl) and irreversible reduction waves between -2.0 to -2.3 V. researchgate.net While these values provide a general reference, the exact potentials for the unsubstituted this compound are influenced by experimental conditions such as the solvent, electrolyte, and reference electrode used.

Formation of Stable Radical Anions

The formation of stable radical anions is a key feature of the electrochemistry of many π-conjugated organic molecules. While direct experimental evidence, such as Electron Paramagnetic Resonance (EPR) spectroscopy, specifically for the this compound radical anion is not extensively detailed in the readily available literature, the ability of related systems to form stable radical anions is well-documented. desy.dechemrxiv.org The stability of such radical anions is often attributed to the delocalization of the unpaired electron over the extensive π-system of the molecule. For instance, the radical anions of boron-nitrogen dihydroindeno[1,2-b]fluorenes are reported to be indefinitely stable under inert conditions. chemrxiv.org This suggests that the this compound radical anion would also benefit from significant resonance stabilization.

Stepwise Redox Processes in Dimeric Systems

Dimeric systems of this compound exhibit interesting electrochemical properties, including stepwise redox processes. A notable example is a helically-twisted ladder-shaped cyclic dimer of this compound. In this system, the two this compound units are electronically coupled. This electronic interaction leads to distinct, stepwise oxidation and reduction events, which have been confirmed through electrochemical studies and quantum chemical calculations. The structure of this dimeric system changes in a stepwise manner upon redox cycling, highlighting the cooperative electronic effects within the molecule.

Applications in Organic Electronic Materials

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

9,9'-Bifluorenylidene has emerged as a versatile building block in the field of organic photovoltaics. Its derivatives have been successfully employed as electron acceptors, materials capable of singlet fission, and as a foundational component for non-fullerene acceptors, addressing key challenges in the efficiency and performance of organic solar cells.

Derivatives of this compound have been synthesized and investigated as electron-accepting materials in the active layer of OPVs. These molecules are designed to have appropriate energy levels to facilitate efficient charge transfer from a donor polymer.

One study reported the synthesis of (E)-2,2'-Dibromo-7,7'-bis(diphenylamino)-9,9'-bifluorenylidene (BDPABF) as a non-fullerene electron acceptor. researchgate.net The compound exhibited an optical band gap of 2.34 eV and a lowest unoccupied molecular orbital (LUMO) energy level of -3.25 eV. researchgate.net When blended with the electron donor polymer P3HT, the resulting photovoltaic device achieved a power conversion efficiency (PCE) of 0.27%. researchgate.net

Another derivative, 2,2′,2′′,2′′′-([9,9′-bifluorenylidene]-2,2′,7,7′-tetrayltetrakis(4-octylthiophene-5,2-diyl))tetrakis(methanylylidene)tetrakis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene)tetramalononitrile (BF-TDCI4), was paired with the donor polymer PTB7-Th. The optimized device demonstrated a significantly higher PCE of 4.35%, with a notable open-circuit voltage (Voc) of 0.87 V. nbinno.com

The following table summarizes the performance of select this compound-based electron acceptors in organic solar cells.

| Acceptor Material | Donor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| BDPABF | P3HT | 0.27 | 0.71 | 1.29 | 0.29 |

| BF-TDCI4 | PTB7-Th | 4.35 | 0.87 | - | - |

Singlet fission is a process where one singlet exciton (B1674681) splits into two triplet excitons, potentially doubling the photocurrent in a solar cell and overcoming the Shockley-Queisser limit. The twisted molecular structure of this compound (BFN) is advantageous for this process. Due to steric repulsion between hydrogen atoms, the two fluorene (B118485) planes in BFN are twisted, which DFT calculations suggest lowers the first triplet state (T1) energy level to approximately half of the first singlet state (S1) energy level, a key condition for efficient singlet fission. researchgate.net

Research into this area has led to the synthesis of a molecular alkylbithiophene-substituted BFN and a copolymer of diketopyrrolopyrrole and BFN. These materials were used as the p-type (donor) material in OPV devices. The device fabricated with the polymeric BFN derivative achieved a PCE of 4.9%. researchgate.net A key indicator of singlet fission's contribution to the device's function was the observed negative dependence of the photocurrent on an applied magnetic field, which suggests that triplet excitons are involved in the photocurrent generation process. researchgate.net The mechanism for singlet fission often involves the initial localization of a delocalized bright state onto a pair of molecules, followed by nonadiabatic coupling to a dark multi-exciton state, a process that can occur on a sub-picosecond timescale. nih.gov

The limitations of fullerene-based acceptors, such as weak absorption in the visible spectrum and limited energy level tunability, have driven the development of non-fullerene acceptors (NFAs). The this compound core is an excellent platform for creating NFAs due to its tunable electronic properties and robust structure.

Two isomeric NFA molecules, m-PIB and p-PIB, were designed based on a this compound core linked to four perylene (B46583) diimide (PDI) units. atomfair.com The para-linked isomer, p-PIB, showed reduced intramolecular twisting and wider π-electron delocalization compared to the meta-linked m-PIB. atomfair.com When blended with the polymer donor PTB7-Th, OSCs using p-PIB as the acceptor achieved a maximum PCE of 5.95% without any post-processing treatments. This enhanced performance was attributed to improved and balanced charge mobilities and the formation of a favorable nanoscale interpenetrating network morphology. atomfair.com

In another study, two new NFAs were synthesized by capping a this compound core with cyanopyridinone groups, named A1 and A2. magtech.com.cn These compounds showed good solubility and broad absorption spectra due to intramolecular charge transfer. magtech.com.cn The position of the capping groups on the core allowed for the tuning of their photophysical and electrochemical properties. magtech.com.cn When paired with the donor polymer PBDB-T, devices with A2 as the acceptor reached a PCE of 2.94% after solvent vapor annealing. magtech.com.cn

The table below details the performance of various this compound-based non-fullerene acceptors.

| Acceptor | Donor | Treatment | PCE (%) |

| p-PIB | PTB7-Th | As-cast | 5.95 |

| A1 | PBDB-T | As-cast | 1.01 |

| A1 | PBDB-T | Solvent Vapor Annealing | 1.28 |

| A2 | PBDB-T | As-cast | 1.98 |

| A2 | PBDB-T | Solvent Vapor Annealing | 2.94 |

Organic Light-Emitting Diodes (OLEDs)

While the fluorene scaffold, particularly in its spiro-linked form (9,9'-spirobifluorene), is widely used in OLEDs as both a host and emitter material due to its high triplet energy and morphological stability, the application of this compound in OLEDs is not extensively documented in the reviewed literature. The distinct electronic structure resulting from the exocyclic double bond in this compound, compared to the sp³-hybridized carbon in spirobifluorene, leads to different photophysical properties that may require different molecular design strategies for successful integration into OLED devices. Further research is needed to explore the potential of this compound derivatives in this application area.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic electronics. The performance of an OFET is heavily dependent on the charge transport characteristics of the organic semiconductor used as the active layer. While many fluorene-based polymers have been investigated for OFETs, specific research on OFET devices employing this compound as the primary semiconductor is limited in the available literature.

However, fundamental studies on the electrical properties of this compound derivatives provide insight into their potential. Research on single-molecule conductance has shown that the this compound core can serve as a conducting pathway. atomfair.com In these studies, derivatives were synthesized where conducting and non-conducting paths were orthogonal to each other. It was demonstrated that the single-molecule conductance could be significantly modulated, and notably reduced, by the precise injection of radicals onto the molecular structure. atomfair.com This ability to tune conductance at a molecular level highlights the potential for designing this compound-based molecules for transistor applications, although performance data from fabricated OFET devices remains to be reported.

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

Perovskite solar cells have achieved remarkable efficiencies, and the hole-transporting material plays a critical role in extracting positive charges from the perovskite layer and transporting them to the electrode. This compound derivatives have been successfully developed as highly effective HTMs, often outperforming the commonly used spiro-OMeTAD.

A key advantage is the straightforward synthesis from inexpensive starting materials. tum.de The 4,4'-dimethoxydiphenylamine-substituted this compound, known as KR216, was used as an HTM in PSCs, achieving a high PCE of 17.8%. tum.de

Another unsymmetrical bifluorenylidene-fluorene based HTM, denoted sp-35, was designed with a bifluorenylidene core and phenylfluorenamine end units. This material exhibited high hole mobility (2.388 × 10⁻³ cm² V⁻¹ s⁻¹) and led to PSCs with a PCE of 21.59%, which was superior to the 20.42% achieved with a spiro-OMeTAD control device. nih.gov The sp-35 based device also showed significantly better long-term and thermal stability. nih.gov

Further research into branched fluorenylidene-based HTMs has pushed efficiencies even higher. A champion device using one such HTM, V1387, reached a PCE of 22.83% and also demonstrated improved long-term stability compared to spiro-OMeTAD. nih.gov

The table below showcases the performance of PSCs using this compound-based HTMs.

| HTM | PCE (%) | Comparison HTM | Comparison PCE (%) |

| KR216 | 17.8 | - | - |

| sp-35 | 21.59 | spiro-OMeTAD | 20.42 |

| V1387 | 22.83 | spiro-OMeTAD | - |

| Ethyl-substituted derivative | 7.33 | spiro-OMeTAD | 4.40 |

Molecular Switches and Logic Gates

The inherent bistability of certain this compound derivatives makes them promising candidates for the development of molecular switches. This switching behavior can be triggered by external stimuli, such as light or changes in temperature, leading to alterations in the molecule's conformation and, consequently, its electronic properties.

One notable example is found in difluorenylidene dihydroacenes, which exhibit a "butterfly-like" structure. These molecules can undergo thermally activated ground-state spin switching. This process involves the planarization of the acene core and is accompanied by the emergence of diradical activity, which can be detected by electron paramagnetic resonance (EPR). This behavior opens the door to creating molecular-level switches that respond to thermal inputs.

While the direct integration of this compound into complex molecular logic gates is an emerging area of research, the fundamental switching properties of its derivatives provide a strong foundation for future development. The ability to control the electronic state of a single molecule is a critical step toward the realization of molecular-scale computing.

Conjugated Polymers and Oligomers

The rigid and planar nature of the fluorene units within this compound, combined with the twisted linkage, allows for the construction of unique conjugated polymers and oligomers. These materials often exhibit a ladder-type structure, which enhances their electronic and photophysical properties.

A series of fully conjugated, ladder-type overcrowded this compound-based compounds and oligomers, designated as BFY1, BFY2, BFY3, and BFY4, have been synthesized. acs.orgresearchgate.net This was achieved through a palladium-catalyzed tandem Suzuki coupling/Heck cyclization reaction, a method that has proven to be a versatile strategy for creating such polycyclic systems. acs.org These ladder-type structures are of significant interest for applications in organic electronics. acs.org

Furthermore, the introduction of chiral side chains at the peripheral positions of the this compound moiety can effectively influence its dynamic molecular helicity. This results in diastereoisomer-enriched monomers that can be polymerized to form chiral polymers with a preferred P (plus) or M (minus) helicity. The chiroptical and electronic properties of these polymers can be fine-tuned by creating random copolymers with achiral this compound units. This approach allows for the modulation of the Highest Occupied Molecular Orbital (HOMO) energy levels by adjusting the ratio of chiral to achiral monomers in the polymer backbone.

A notable example is the synthesis of a ladder-shaped this compound cyclic dimer (CBF), where two bifluorenylidene units are connected by two covalent bonds. rsc.org This structure exhibits a helically twisted conformation and possesses hole transport properties, making it a candidate for use in organic electronic devices. rsc.org

Table 1: Properties of Ladder-Type this compound-Based Oligomers

| Oligomer | Synthesis Method | Key Structural Feature | Potential Application |

|---|---|---|---|

| BFY1, BFY2, BFY3, BFY4 | Pd-catalyzed tandem Suzuki coupling/Heck cyclization | Fully conjugated ladder-type structure | Organic electronics acs.org |

| Chiral Poly(this compound) | Yamamoto polycondensation | Helical polymer backbone with controlled helicity | Chiroptical materials |

| CBF (Cyclic Dimer) | Not specified | Helically-twisted ladder structure | Hole transport materials rsc.org |

Covalent Organic Frameworks (COFs) and Microporous Polymers

The rigid and well-defined geometry of this compound makes it an excellent building block for the construction of crystalline, porous materials such as covalent organic frameworks (COFs) and microporous polymers. These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

A new class of porous aromatic frameworks, termed BF-PAFs, have been designed and synthesized using this compound and various alkynes as alternating units. researchgate.net These materials have been investigated as photocatalysts for the production of hydrogen peroxide. researchgate.net The introduction of different alkyne linkers allows for the effective regulation of the optical band gap and energy band structure of the resulting framework, which in turn influences their photocatalytic performance. researchgate.net For instance, PAF-370, a specific BF-PAF, has demonstrated high efficiency for the photosynthesis of H2O2 under visible light irradiation. researchgate.net

The synthesis of heteroporous bifluorenylidene-based COFs has also been reported. rsc.org These materials have shown exceptional performance in dye adsorption, highlighting their potential for environmental remediation applications. rsc.org The synthetic strategy for these COFs involves the use of 3,3',6,6'-tetrabromo-9,9'-bifluorenylidene (B13652119) as a key building block. rsc.org

Liquid Crystalline Mesogens with Carrier Transport Properties

Derivatives of this compound have been shown to exhibit liquid crystalline behavior, self-assembling into highly ordered structures known as mesophases. These materials are of particular interest because they can combine the fluid-like properties of liquids with the long-range order of crystals, leading to anisotropic charge transport properties.

A series of twisted and conjugated this compound derivatives bearing eight long alkoxy chains at their peripheral positions have been synthesized. These molecules form hexagonal columnar liquid crystalline mesophases over a broad temperature range, including room temperature. These materials exhibit ambipolar carrier transport properties, meaning they can transport both positive (holes) and negative (electrons) charge carriers. For one such derivative, the hole and electron mobilities were measured to be in the order of 10⁻⁵ and 10⁻⁴ cm² V⁻¹ s⁻¹, respectively.

The use of a nonplanar π-conjugated core like this compound helps to suppress crystallization and allows for the formation of stable liquid crystal mesophases at ambient temperatures. This is a significant advantage for the fabrication of flexible and solution-processable electronic devices.

Table 2: Carrier Transport Properties of a this compound-Based Liquid Crystal

| Property | Value |

|---|---|

| Mesophase Type | Hexagonal Columnar |

| Hole Mobility (μh) | ~10⁻⁵ cm² V⁻¹ s⁻¹ |

| Electron Mobility (μe) | ~10⁻⁴ cm² V⁻¹ s⁻¹ |

| Carrier Transport | Ambipolar |

Single-Molecule Conductance Tuning

At the ultimate limit of miniaturization, the ability to control the flow of electricity through a single molecule is a key goal of molecular electronics. The this compound core has been utilized to investigate the fundamental principles of charge transport at the single-molecule level.

In a notable study, a series of this compound derivatives were synthesized with four functionalization sites. researchgate.net This design allowed for the orthogonalization of a conducting pathway (between thiomethyl groups) and a non-conducting pathway (between radical sites). By precisely controlling the number and nature of radical centers on the molecule, the single-molecule conductance could be significantly modulated. researchgate.net

The introduction of radicals, ranging from a single radical to diradicals with varying degrees of diradical character, was found to transform the linear conjugated conducting channel into a cross-conjugated one. researchgate.net This transformation resulted in a significant reduction in the single-molecule conductance. researchgate.net This research provides a deep understanding of the intricate relationship between radicals, spin delocalization, and molecular conductance, offering valuable insights for the design of functional molecular electronic components. researchgate.net

Intermolecular Interactions and Solid State Phenomena

Crystal Packing and Enantiomeric Arrangements

The inherent non-planar, twisted geometry of the 9,9'-Bifluorenylidene molecule is a defining feature of its solid-state arrangement. The dihedral angle between the two fluorene (B118485) planes in the parent this compound has been reported to be approximately 42°. This twisted conformation arises from the steric hindrance between the two fluorene units connected by the central double bond.

The introduction of substituents can further influence the crystal packing. For instance, derivatives of this compound with long alkoxy chains have been shown to form highly ordered hexagonal columnar liquid crystalline mesophases. acs.org This self-assembly into columnar structures is driven by a combination of factors, including the twisted nature of the aromatic core and the interactions between the peripheral chains.

Table 1: Dihedral Angles of this compound and its Derivatives

| Compound | Substituent(s) | Dihedral Angle (°) |

| This compound | None | ~42 |

Data sourced from studies on molecular structure and conformation.

π-Network Formation in Solid State

The extended π-conjugated system of this compound facilitates the formation of π-networks in the solid state, which are crucial for its electronic properties. The formation of columnar liquid crystalline phases in alkoxy-substituted derivatives is a clear indication of strong π-π interactions driving the self-assembly process. acs.org

In these columnar structures, the twisted aromatic cores stack on top of each other, creating one-dimensional pathways for charge transport. The distance between the stacked molecules is a critical parameter for efficient electronic communication. For the hexagonal columnar mesophases formed by this compound derivatives, a π-stacking distance of 4.67 Å has been reported. acs.org The formation of a π-network in the solid state of the cyclic dimer (CBF) is also responsible for its hole transport properties. rsc.org

The specific geometry of the π-π stacking can vary and is influenced by the twisted nature of the bifluorenylidene core. Unlike planar aromatic molecules that can exhibit face-to-face stacking, the twisted structure of this compound and its derivatives leads to more complex packing motifs, which can be beneficial for creating robust, three-dimensional electronic networks.

Table 2: Solid-State Stacking Information for this compound Derivatives

| Derivative Type | Phase | Stacking Feature | Reported Distance (Å) |

| Alkoxy-substituted | Hexagonal Columnar Liquid Crystal | π-π stacking | 4.67 |

This data is derived from X-ray diffraction studies of self-assembled structures.

Impact of Molecular Chirality on Material Properties

The non-planar structure of this compound gives rise to axial chirality, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), often denoted as (P) for plus and (M) for minus helicity. In its unsubstituted form, this compound undergoes rapid racemization (interconversion between the P and M forms) in solution due to a low energy barrier. rsc.org

However, the introduction of chiral side chains at the peripheral positions of the this compound moiety can effectively bias this dynamic equilibrium. This leads to the preferential formation of one diastereoisomer over the other. rsc.org Consequently, polymers synthesized from these chirally-biased monomers adopt a preferred (P) or (M) helical conformation. rsc.org

This control over the molecular helicity has a direct impact on the material's properties. The chiral orientation of the polymer chains is maintained in the solid state, leading to the formation of chiral aggregates with higher-ordered structures. rsc.org This chirality at the supramolecular level can influence the chiroptical and electronic properties of the material. For example, the modulation of the Highest Occupied Molecular Orbital (HOMO) energy levels has been achieved by the gradual insertion of chiral monomers into an achiral polymer backbone. rsc.org This demonstrates that molecular chirality can be a powerful tool for fine-tuning the electronic characteristics of this compound-based materials for applications in organic electronics.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for High Yield and Stereocontrol

The synthesis of 9,9'-bifluorenylidene and its derivatives is an area of continuous development, with a strong emphasis on improving efficiency, yield, and control over the final molecular architecture. Traditional methods, such as the McMurry coupling of fluorenone, have been effective but can be limited. oup.com Modern strategies are being explored to overcome these limitations and provide access to a wider array of functionalized structures.

One promising approach involves the reductive dimerization of substituted fluorenones. For instance, bay-brominated this compound has been successfully synthesized through the reductive dimerization of 4,5-dibromofluorenone using triethyl phosphite (B83602). oup.com This method not only provides a good yield but also installs useful functional handles (bromo groups) that can be further modified. Subsequent reactions, such as the Suzuki–Miyaura cross-coupling, can then be employed to introduce a variety of aryl groups, demonstrating the versatility of this synthetic pathway for creating complex derivatives. oup.comoup.com

Another powerful technique gaining traction is the palladium-catalyzed tandem Suzuki coupling/Heck cyclization reaction. This one-pot method has been utilized to prepare a variety of bifluorenylidene-based bistricyclic aromatic enes (BAEs). researchgate.netacs.org Such tandem reactions are highly desirable as they reduce the number of synthetic steps, minimize waste, and can lead to the formation of intricate, ladder-type conjugated oligomers in high yields. acs.orgrsc.org The optimization of these catalytic systems, including ligand and monomer screening, is crucial for achieving high-yield and stereocontrolled synthesis of these complex architectures. acs.org

Future research will likely focus on:

Developing more efficient and environmentally benign catalytic systems.

Exploring new coupling strategies to access previously unattainable derivatives.

Achieving precise control over the stereochemistry of the central double bond, which is critical for tuning the material's packing and electronic properties.

Deeper Understanding of Structure-Property Relationships

Functionalization serves as a powerful tool to tune the electronic properties. For example:

Electron-donating groups , like tolyl or 4-dimethylaminophenyl groups, introduced at the bay-region can increase the energy of the highest occupied molecular orbital (HOMO). oup.com

Electron-withdrawing groups , such as bromo groups, can lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing the material's electron-accepting character. oup.com

This strategic functionalization allows for the precise modulation of the material's band gap and its suitability for specific electronic applications. tudublin.ie Furthermore, studies on ladder-type oligomers have revealed that extending the π-conjugation through planarization can significantly impact the frontier orbitals and enhance electron acceptability. rsc.org In-depth investigations using techniques like cyclic voltammetry, absorption spectroscopy, and theoretical calculations (e.g., Density Functional Theory - DFT) are essential for elucidating these relationships. rsc.orgnih.gov A deeper understanding will enable the rational design of molecules with tailored optical and electronic characteristics for targeted applications. tudublin.ienih.gov

| Substitution Position | Substituent Type | Effect on Electronic Properties | Reference |

| Bay-region (4,5-) | Bromo groups | Enhances electron-accepting ability (lowers LUMO) | oup.com |

| Bay-region (4,5-) | Tolyl, 4-dimethylaminophenyl | Increases electron-donating ability (raises HOMO) | oup.com |

| General π-extension | Ladder-type connection | Contributes to frontier orbitals, enhances electron acceptability | rsc.org |

| Orthogonal sites | Radical injection vs. Conductance channel | Modulates single-molecule conductance | nih.gov |

Exploration of Advanced Functional Derivatives

Building on a refined understanding of structure-property relationships, researchers are actively exploring a diverse range of advanced functional derivatives of this compound to unlock new functionalities. The core structure serves as a versatile scaffold onto which various chemical moieties can be attached to create materials for specific, high-performance roles. nih.gov

Examples of such advanced derivatives include: